molecular formula C26H21FN6O2 B2650117 3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031624-26-6

3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B2650117
M. Wt: 468.492
InChI Key:
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Description

The compound belongs to the class of triazoloquinazolines, which are heterocyclic compounds. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure analysis of a compound like this would typically involve techniques such as NMR, IR, and X-ray crystallography. These techniques can provide detailed information about the molecular structure and the nature of the bonds within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Common reactions could involve its phenylpiperazine group or the triazoloquinazoline core .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined through experimental procedures. Computational methods can also provide estimates .

Scientific Research Applications

Synthesis and Binding Activities

Compounds related to the specified chemical structure have been synthesized for their high affinity toward the benzodiazepine (BZ) receptor. For instance, a study led by Francis et al. (1991) investigated tricyclic heterocycles related to the 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, resulting in compounds with notable BZ antagonistic activities in rat models. The leading compound, CGS 16228, displayed significant activity, suggesting potential therapeutic applications in disorders treated with BZ antagonists (Francis et al., 1991).

Cytotoxicity and Molecular Docking Studies

Another area of research involves the evaluation of these compounds' cytotoxicity against cancer cell lines. Mphahlele et al. (2017) synthesized 5-styryltetrazolo[1,5-c]quinazolines and assessed their in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. Some derivatives exhibited significant cytotoxicity, offering insights into the design of novel anticancer agents (Mphahlele et al., 2017).

Anticancer Activity

Research by Reddy et al. (2015) focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, demonstrating anticancer activity against human neuroblastoma and colon carcinoma cell lines. This study underscores the potential of such compounds in developing new anticancer treatments (Reddy et al., 2015).

Antitumor and Antihistaminic Agents

Additionally, compounds within this family have been investigated for their antitumor activities and as potential H1-antihistaminic agents. Zhou et al. (2021) synthesized a derivative that showed better antitumor activity than reference compounds in human hepatoma and melanoma cells, indicating possible therapeutic applications in cancer treatment (Zhou et al., 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and biological properties. Detailed safety data is usually obtained through specific toxicological studies .

Future Directions

Future research on this compound could involve detailed synthesis optimization, extensive biological testing, and investigation of its mechanism of action. It could also involve the design and synthesis of analogs to improve its activity or reduce potential side effects .

properties

IUPAC Name

3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O2/c27-19-9-6-17(7-10-19)23-24-28-25(34)21-11-8-18(16-22(21)33(24)30-29-23)26(35)32-14-12-31(13-15-32)20-4-2-1-3-5-20/h1-11,16,30H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWELJLHWAOPYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

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